

Application Notes and Protocols: Synthesis and Radiolabeling of [¹⁸F]Sigma-2 Radioligand 1

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Compound of Interest

Compound Name: Sigma-2 Radioligand 1

Cat. No.: B12390126

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These application notes provide a detailed protocol for the synthesis and radiolabeling of a selective sigma-2 (σ_2) receptor radioligand, 1-(4-(5,6-dimethoxyisoindolin-2-yl)butyl)-4-(2-[¹⁸F]fluoroethoxy)-1H-indole, hereafter referred to as [¹⁸F]**Sigma-2 Radioligand 1**. This radioligand has shown high affinity and selectivity for σ_2 receptors, making it a valuable tool for positron emission tomography (PET) imaging in neuroscience and oncology research.

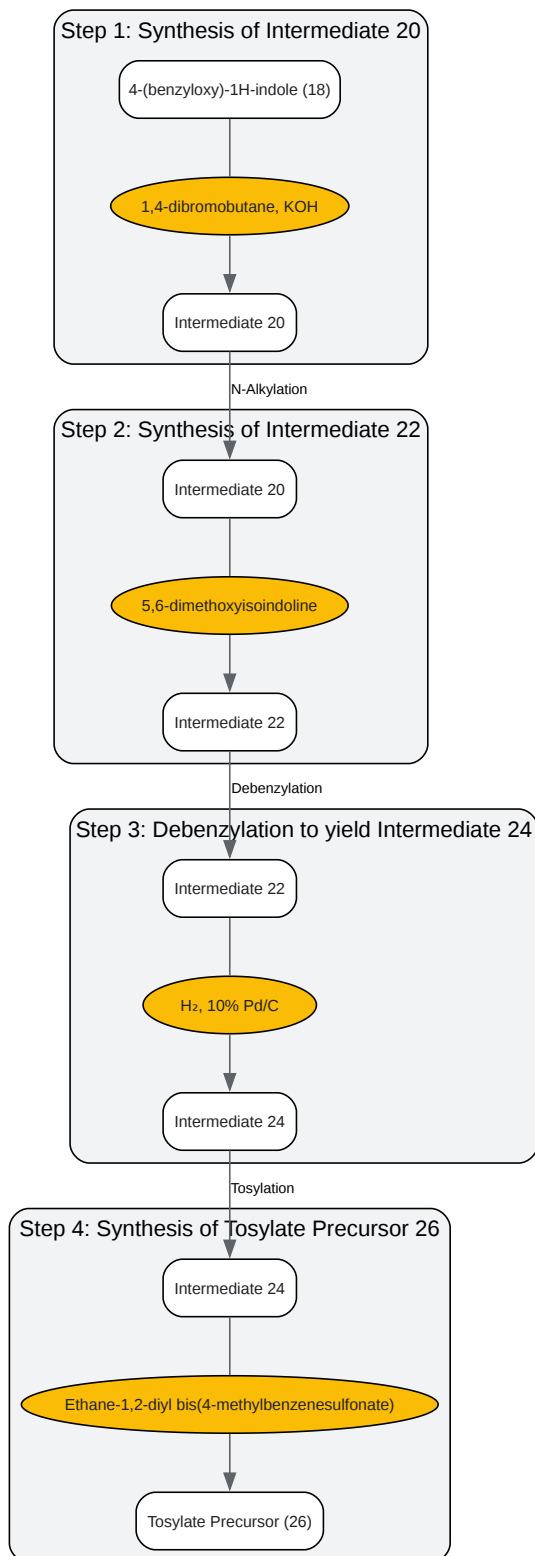
Overview

The synthesis of [¹⁸F]**Sigma-2 Radioligand 1** involves a two-stage process: the multi-step synthesis of a tosylate precursor, followed by the nucleophilic substitution with [¹⁸F]fluoride. The protocols provided herein are based on established methodologies and are intended for researchers experienced in organic synthesis and radiochemistry.

Precursor Synthesis

The synthesis of the tosylate precursor for [¹⁸F]**Sigma-2 Radioligand 1** is a multi-step process, which is outlined below.

Workflow for Precursor Synthesis of Sigma-2 Radioligand 1

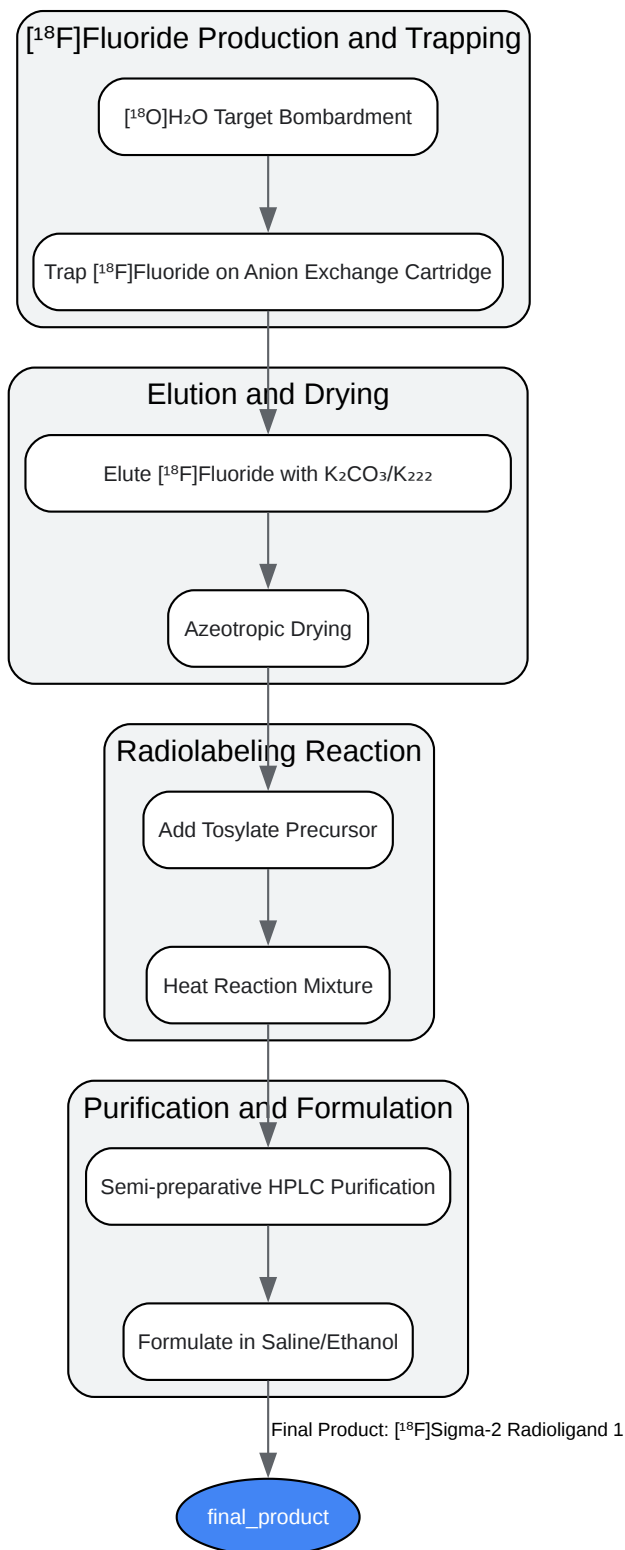
[Click to download full resolution via product page](#)Caption: Precursor synthesis workflow for **Sigma-2 Radioligand 1**.

A detailed, step-by-step protocol for the synthesis of the tosylate precursor is provided in the table below.

Step	Reaction	Reagents and Conditions
1	Synthesis of Intermediate 20	To a solution of 4-(benzyloxy)-1H-indole (18) in a suitable solvent, add 1,4-dibromobutane and potassium hydroxide (KOH). Stir at room temperature.
2	Synthesis of Intermediate 22	React Intermediate 20 with 5,6-dimethoxyisoindoline in the presence of a base.
3	Debenzylation to yield Intermediate 24	Perform debenzylation of Intermediate 22 using hydrogen gas (H ₂) and a 10% Palladium on activated carbon (Pd/C) catalyst. [1]
4	Synthesis of Tosylate Precursor	React Intermediate 24 with ethane-1,2-diyl bis(4-methylbenzenesulfonate) to yield the final tosylate precursor. [1]

[¹⁸F]Radiolabeling

The radiolabeling of the precursor is achieved through a nucleophilic substitution reaction with [¹⁸F]fluoride.

Workflow for [^{18}F]Radiolabeling of Sigma-2 Radioligand 1[Click to download full resolution via product page](#)Caption: [^{18}F]Radiolabeling workflow for **Sigma-2 Radioligand 1**.

The following protocol details the manual or automated radiosynthesis of [^{18}F]**Sigma-2 Radioligand 1**.

Step	Procedure	Parameters
1	[^{18}F]Fluoride Trapping	Pass cyclotron-produced [^{18}F]fluoride in [^{18}O]water through a pre-conditioned anion exchange cartridge (e.g., QMA).[2]
2	Elution	Elute the trapped [^{18}F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate (K_2CO_3) and Kryptofix 2.2.2 (K_{222}) in acetonitrile/water.[2][3]
3	Azeotropic Drying	Remove water by azeotropic distillation with acetonitrile.[4]
4	Radiolabeling	Add the tosylate precursor dissolved in a suitable solvent (e.g., DMSO) to the dried [^{18}F]fluoride/ K_{222} complex. Heat the reaction mixture.
5	Purification	Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).
6	Formulation	Collect the desired product fraction from the HPLC, remove the solvent, and formulate the final product in a sterile solution, typically saline with a small percentage of ethanol, for in vivo use.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and radiolabeling of [¹⁸F]**Sigma-2 Radioligand 1**.

Parameter	Value	Reference
Radiochemical Yield (decay-corrected)	25-40%	[1]
Total Synthesis Time	~90 minutes	[2]
Radiochemical Purity	>99%	[3][5]
Molar Activity	1-5 Ci/μmol	[3]
LogD _{7.4}	2.43 ± 0.01	[5]
Brain Uptake (at 30 min p.i. in mice)	5.04 ± 0.67 %ID/g	[1][5]
Brain-to-Blood Ratio (at 30 min p.i.)	10.6	[1][5]

Quality Control

Standard quality control procedures should be performed on the final product before in vivo use. These include:

- Radiochemical Purity: Determined by analytical HPLC.
- Residual Solvents: Analyzed by gas chromatography (GC).
- pH: Measured using a pH meter or pH strips.
- Sterility and Endotoxin Testing: Performed according to standard pharmaceutical protocols.

Safety Precautions

All work with radioactive materials must be conducted in a designated radiochemistry laboratory with appropriate shielding and in compliance with all local and institutional

regulations. Standard personal protective equipment (PPE), including lab coats, safety glasses, and gloves, should be worn at all times.

Disclaimer: This document is intended for informational purposes only and should be used by qualified personnel. The protocols described herein may require optimization based on specific laboratory conditions and equipment. The user assumes all responsibility for the safe handling and use of the chemicals and radioactive materials mentioned.

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